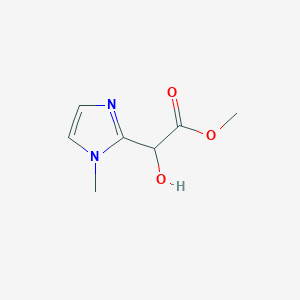

methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate

Description

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate |

InChI |

InChI=1S/C7H10N2O3/c1-9-4-3-8-6(9)5(10)7(11)12-2/h3-5,10H,1-2H3 |

InChI Key |

MECXCIQKSCLHGW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the reaction of 1-methyl-1H-imidazole with glyoxylic acid methyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Imidazole Acetates

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate | C₈H₁₀N₂O₃ | 1-Methylimidazole, hydroxyl | Ester, hydroxyl |

| Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate | C₁₂H₁₄N₂O₂ | 2-Methylbenzimidazole | Ester |

| Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | C₇H₉N₃O₄ | 2-Methyl-4-nitroimidazole | Ester, nitro |

| Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate | C₇H₉N₂O₃Na | 1-Methylimidazole, hydroxyl (sodium salt) | Carboxylate salt, hydroxyl |

| Methyl 2-nitroimidazole-1-acetate | C₆H₇N₃O₄ | 2-Nitroimidazole | Ester, nitro |

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate exhibits intermolecular C–H···N hydrogen bonds and π–π stacking (centroid distance: 3.713 Å), stabilizing its crystal lattice . In contrast, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate forms C–H···O/N hydrogen bonds and weak N–O···π interactions, with a larger π–π centroid distance (4.66 Å) due to steric effects from the nitro group .

Physicochemical Properties

- Solubility and Stability : The sodium salt form of the target compound (C₇H₉N₂O₃Na) likely exhibits higher aqueous solubility than its ester counterpart, a property critical for pharmaceutical formulations .

Biological Activity

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate, also known as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.14 g/mol. The compound features a hydroxyl group and an imidazole ring, which are crucial for its biological interactions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. The imidazole ring allows for interaction with various biological targets, potentially modulating inflammatory pathways. The hydroxy and acetic acid moieties can participate in hydrogen bonding, enhancing the compound's ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions in enzymes and receptors. This coordination can inhibit enzymatic functions, thereby influencing various biochemical pathways.

Key Mechanisms:

- Metal Ion Coordination : The imidazole ring can form complexes with metal ions, crucial for enzyme activity.

- Hydrogen Bonding : The hydroxy and acetic acid groups enhance interactions with biological macromolecules.

Study on Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against several pathogens. The study found that the compound exhibited a broad spectrum of activity, particularly against multi-drug resistant strains of bacteria .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a significant reduction in the production of pro-inflammatory cytokines when treated with this compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate?

Answer: Optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, glacial acetic acid (GAA) is often used as a solvent for imidazole derivatives due to its ability to stabilize intermediates, as seen in analogous syntheses of 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate . Reaction temperature (e.g., 100°C water baths for 2 hours) and stoichiometric ratios of reactants (e.g., 1:1 molar ratios of acid and amine precursors) are critical for minimizing side products. Post-synthesis purification steps, such as recrystallization in methanol or ethanol, are essential for isolating high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Structural validation relies on a combination of spectral and crystallographic techniques:

- NMR spectroscopy : Compare experimental - and -NMR shifts with theoretical predictions. For imidazole derivatives, aromatic proton signals typically appear in the δ 6.35–8.69 ppm range .

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., mean C–C bond length = 0.004 Å) and spatial arrangements. Ethyl 2-(2-methyl-1H-benzimidazol-2-yl)acetate structures resolved via this method show planar imidazole rings and ester group conformations .

- Elemental analysis : Verify calculated vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .

Q. What purification strategies are effective for removing by-products in imidazole-based esters?

Answer: Recrystallization using polar solvents (e.g., methanol, ethanol) is standard for imidazole derivatives. For hygroscopic or thermally unstable compounds, flash chromatography with silica gel and ethyl acetate/hexane gradients can separate esters from unreacted acids or amines. Evidence from similar syntheses highlights the importance of ice-cold water quenching to precipitate products selectively .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For example, the ICReDD framework uses reaction path searches to predict optimal conditions for esterification or nucleophilic substitutions . Computational tools like Gaussian or ORCA can simulate intramolecular hydrogen bonding between the hydroxyl and imidazole groups, which may influence tautomerism or stability . Such predictions reduce experimental trial-and-error by 30–50% .

Q. How should researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Answer:

- Comparative analysis : Cross-reference experimental NMR/IR data with structurally similar compounds (e.g., ethyl 2-(2-methyl-1H-benzimidazol-2-yl)acetate ).

- Variable-temperature studies : Assess dynamic effects (e.g., proton exchange in imidazole rings) that may obscure spectral signals .

- Hybrid DFT-NMR : Use computational NMR shift predictors (e.g., ADF or NMR-DB) to refine assignments. Discrepancies >0.5 ppm suggest conformational or solvation effects requiring re-evaluation .

Q. What experimental design principles minimize resource waste during reaction optimization?

Answer: Implement statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, pH, catalyst loading). For imidazole derivatives, fractional factorial designs reduce the number of trials by 70% while maintaining resolution . Central composite designs (CCDs) can map nonlinear relationships between reaction time (e.g., 2–4 hours) and yield, as demonstrated in benzimidazole syntheses .

Q. How can researchers investigate the coordination chemistry of this compound with metal ions?

Answer:

- Spectroscopic titration : Monitor UV-Vis or fluorescence changes during metal addition (e.g., Cu, Zn) to identify binding stoichiometry.

- Single-crystal analysis : Resolve metal-ligand complexes via X-ray diffraction. For example, 2-((1H-imidazol-2-yl)methyleneamino)phenol forms octahedral complexes with Co, confirmed by bond angle deviations .

- DFT calculations : Predict preferred binding sites (e.g., imidazole N vs. ester carbonyl) and stability constants .

Data Analysis and Contradiction Management

Q. How to address discrepancies in melting points or spectral data across literature sources?

Answer:

- Purity assessment : Re-measure melting points alongside HPLC or TLC to confirm compound homogeneity. Contaminants (e.g., residual solvents) can depress melting points by 5–10°C .

- Standardized protocols : Adopt consistent drying conditions (e.g., desiccators vs. vacuum ovens) and solvent grades. For example, methanol vs. ethanol recrystallization may alter crystal packing and observed NMR shifts .

Q. What strategies validate the reproducibility of synthetic protocols for this compound?

Answer:

- Interlaboratory studies : Collaborate with independent labs to replicate reactions under identical conditions.

- Robustness testing : Vary parameters within ±10% of optimal values (e.g., reaction time, solvent volume) to assess sensitivity. Evidence from benzimidazole syntheses shows that ±5% deviations in catalyst loading can reduce yields by 15% .

Methodological Innovations

Q. How can integrated computational-experimental workflows accelerate reaction discovery?

Answer: The ICReDD framework combines quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening. For example, reaction path searches predict viable intermediates, while machine learning prioritizes experimental conditions (e.g., solvent polarity, catalysts) for ester functionalization . Feedback loops between computational predictions and experimental validation reduce development time by 40–60% .

Q. What advanced characterization techniques are underutilized for imidazole-based esters?

Answer:

- Dynamic nuclear polarization (DNP) NMR : Enhances sensitivity for low-concentration intermediates.

- In situ IR spectroscopy : Monitors real-time esterification kinetics, capturing transient intermediates .

- Time-resolved X-ray diffraction : Resolves structural changes during crystallization, critical for polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.